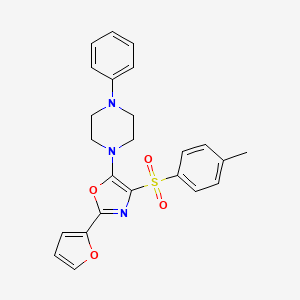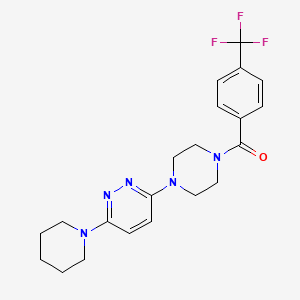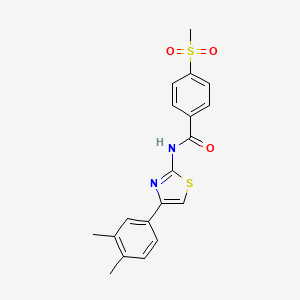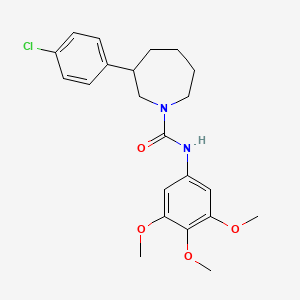![molecular formula C15H15N3O2S B2978558 1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one CAS No. 2097862-25-2](/img/structure/B2978558.png)
1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains a pyridin-3-yl group, a thiophen-2-yl group, and a piperazin-2-one group . These groups are common in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through condensation reactions or intramolecular radical reactions . For example, 1-pyridin-3-yl-β-carboline derivatives can be synthesized through an intramolecular radical reaction in the presence of tris(trimethylsilyl)silane and azobisisobutyronitrile (TTMSS/AIBN), via a sultam intermediate .Scientific Research Applications
Anticancer and Antimicrobial Activities
A study explored the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, including those involving thiophen-2-ylmethanamine. These compounds demonstrated significant anticancer activity against breast, lung, colon, ovary, and liver cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Kumar et al., 2013). Additionally, certain derivatives showed antibacterial activities, hinting at their broader biomedical applications (Pitucha et al., 2005).
Insecticidal Properties
Research has also indicated that pyridine derivatives exhibit strong insecticidal activities. For instance, a study presented the synthesis and toxicity of pyridine derivatives against cowpea aphid, showcasing the potential of these compounds in agricultural pest control (Bakhite et al., 2014).
Antinociceptive Agents
The development of non-opiate antinociceptive agents has included the exploration of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones. These compounds, particularly those with 1-[(4-aryl-1-piperazinyl)alkyl] modifications, showed significant analgesic activity in animal models, suggesting their potential in pain management without the drawbacks of opioid analgesics (Viaud et al., 1995).
Neuroprotective Effects
There's evidence indicating the neuroprotective effects of certain derivatives of 1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one. Compounds synthesized for their memory-enhancing abilities in mice suggest potential applications in treating cognitive disorders or enhancing cognitive function (Li Ming-zhu, 2008).
Alzheimer's Disease Therapy
Another study highlights the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives as potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, indicating their promise in Alzheimer's disease therapy (Umar et al., 2019).
properties
IUPAC Name |
1-pyridin-3-yl-4-(2-thiophen-2-ylacetyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-14(9-13-4-2-8-21-13)17-6-7-18(15(20)11-17)12-3-1-5-16-10-12/h1-5,8,10H,6-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGWRJXKFKQBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CC=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-5-phenyl-2,4-pentadienamide](/img/structure/B2978478.png)


![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2978482.png)
![N-cyclopentyl-3-[2-[2-(isopropylamino)-2-oxoethyl]-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2978485.png)
![2-(1,2-Benzoxazol-3-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2978486.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2978488.png)
![2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2978492.png)


